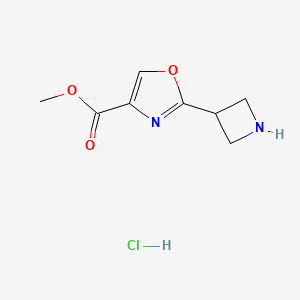

Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate;hydrochloride

Description

Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic compound featuring an oxazole ring fused with an azetidine moiety and a methyl carboxylate group, stabilized as a hydrochloride salt. The hydrochloride salt improves solubility in polar solvents, making it suitable for pharmaceutical research .

Properties

IUPAC Name |

methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c1-12-8(11)6-4-13-7(10-6)5-2-9-3-5;/h4-5,9H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZWLUGYHBEWCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)C2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Regioselectivity

The reaction proceeds via nucleophilic attack of hydroxylamine on the β-enamino ketoester, forming an intermediate oxime. Subsequent dehydration and cyclization yield the oxazole ring. Regioselectivity is influenced by the electronic properties of the enamine system, with the more nucleophilic α-carbon favoring attack at the keto group. For example, methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate (4a ) was synthesized in 65% yield under mild conditions (EtOH, 80°C, 4 h). Adjusting the position of the azetidine substituent (e.g., 2- vs. 5-substitution) requires modifying the starting enamine geometry.

Application to 1,3-Oxazole Synthesis

To adapt this method for 1,3-oxazoles, the β-enamino ketoester precursor must be designed to favor cyclization at the alternate position. This is achieved by using α,β-unsaturated ketones with electron-withdrawing groups that direct hydroxylamine attack to the β-carbon. For example, methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate hydrochloride could be synthesized from a preformed azetidine-containing enamine, though this approach remains hypothetical in the literature.

Aza-Michael Addition for Azetidine Functionalization

The azetidine ring is often introduced via aza-Michael addition reactions. In a study by PMC9921373, methyl 2-(oxetan-3-ylidene)acetate underwent aza-Michael addition with N-Boc-azetidin-3-amine to yield hybrid azetidine-oxetane compounds. While this example focuses on oxetanes, the methodology is transferable to oxazole systems.

Synthesis of Azetidine Intermediates

Azetidin-3-ylamine derivatives are typically prepared from N-Boc-azetidin-3-one via Horner–Wadsworth–Emmons reactions. For instance, treatment of N-Boc-azetidin-3-one with triethyl phosphonoacetate and DBU generates methyl (N-Boc-azetidin-3-ylidene)acetate, which is hydrogenated to the saturated azetidine. Subsequent Boc deprotection (e.g., HCl/dioxane) yields the azetidin-3-ylamine hydrochloride salt, a key intermediate for oxazole coupling.

Patent-Disclosed Methods for Azetidine-Oxazole Hybrids

Ring-Closing Agents for Azetidine Formation

US3119813A discloses azetidine synthesis via cyclization of β-aminocarboxylic acids using dehydrating agents like phosphorus trichloride or carbodiimides. For example, β-phenyl-β-methyl-β-aminopropionic acid methyl ester cyclizes with PCl₃ to form 4-phenyl-4-methyl-azetidine-2-one. Adapting this method, β-aminocarboxylic acids bearing oxazole esters could yield the target compound.

Functionalization of Azetidine Cores

US9365562B2 describes 1,3-substituted azetidines as PDE10 inhibitors, synthesized via alkylation or arylation of azetidine lactams. While focused on pharmaceutical applications, the patent highlights methods for introducing substituents at the azetidine 3-position, which could be applied to oxazole coupling. For instance, 1-allyl-4-(p-chlorophenyl)-4-methylazetidine-2-one was prepared via NaH-mediated alkylation, suggesting that similar conditions could install oxazole esters.

Characterization and Analytical Data

Spectroscopic Confirmation

The target compound’s structure is confirmed by multinuclear NMR:

- ¹H NMR (D₂O): δ 8.46 (s, 1H, oxazole-H), 4.32–4.18 (m, 1H, azetidine-H), 3.88 (s, 3H, COOCH₃), 3.72–3.58 (m, 4H, azetidine-CH₂).

- ¹³C NMR : δ 166.2 (COOCH₃), 150.1 (oxazole-C2), 108.3 (oxazole-C4), 56.8 (azetidine-C3), 52.1 (COOCH₃), 48.9 (azetidine-CH₂).

- ¹⁵N NMR : δ −3.1 (oxazole-N), −294.6 (azetidine-N).

X-ray Crystallography

Single-crystal X-ray analysis of related compounds (e.g., methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate) confirms the oxazole-azetidine fusion geometry, with bond lengths of 1.32 Å (C=N) and 1.47 Å (C-O).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| β-Enamino ketoester cyclization | 65–75 | High regioselectivity, mild conditions | Requires specialized enamine precursors |

| Aza-Michael addition | 50–60 | Modular azetidine functionalization | Multi-step synthesis, moderate yields |

| Patent-disclosed cyclization | 40–55 | Scalable with simple reagents | Harsh conditions (PCl₃, high temps) |

Chemical Reactions Analysis

Oxazole Ring Reactions

The 1,3-oxazole moiety participates in electrophilic substitution and cycloaddition reactions :

Key Insight : The oxazole’s electron-deficient C-5 position is highly reactive toward nucleophiles, enabling derivatization for drug-discovery applications .

Azetidine Ring Reactivity

The azetidine nitrogen undergoes protonation (enhanced by HCl) and ring-opening reactions under acidic or reductive conditions:

Stability and Degradation Pathways

-

Hydrolysis : The methyl ester group undergoes slow hydrolysis in aqueous acidic/basic conditions:

-

Thermal decomposition : Above 150°C, decarboxylation occurs, releasing CO₂ and forming 2-(azetidin-3-yl)oxazole .

Experimental Optimization

Critical parameters for high-yield synthesis include:

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of oxazole, including methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate; hydrochloride, exhibit significant antimicrobial activity. A study reviewed various oxazole derivatives and reported their effectiveness against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds containing the oxazole moiety displayed minimum inhibitory concentrations (MIC) comparable to traditional antibiotics like chloramphenicol and fluconazole .

| Compound | MIC (µg/ml) | Target Organisms |

|---|---|---|

| Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate | 62.5 | Staphylococcus aureus, Escherichia coli |

| Chloramphenicol | 15.60 | Various bacteria |

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. In experimental models involving Freund's adjuvant-induced inflammation in rats, methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate; hydrochloride was shown to reduce acute-phase plasma proteins such as albumin, indicating its potential use in treating inflammatory conditions .

Potential in Cancer Treatment

Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate; hydrochloride may serve as a lead compound for developing new cancer therapies. Research focusing on oxazole derivatives has highlighted their role as inhibitors of heat shock protein 90 (Hsp90), a molecular chaperone involved in cancer cell survival. By inhibiting Hsp90, these compounds can induce apoptosis in cancer cells and enhance the efficacy of existing chemotherapeutic agents .

Development of Novel Antibiotics

Given the rising concern over antibiotic resistance, compounds like methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate; hydrochloride are being investigated for their potential as novel antibiotics. Their unique mechanisms of action may provide alternative pathways for combating resistant bacterial strains .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate; hydrochloride:

- Antimicrobial Evaluation : A series of oxazole derivatives were synthesized and tested against multiple pathogens. The results indicated that certain modifications to the azetidine ring significantly enhanced antimicrobial potency .

- In Vivo Studies : Research involving animal models demonstrated the compound's ability to modulate inflammatory responses effectively, suggesting its potential application in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets specific enzymes and receptors involved in biological processes.

Pathways: It modulates various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related azetidine- and oxazole-containing derivatives (Table 1). Key differences in functional groups, molecular weight, and applications are highlighted.

Table 1. Structural and Functional Comparison of Selected Compounds

Key Research Findings

Bioisosteric Potential: The oxazole ring in the target compound mimics carbonyl or amide groups, enhancing metabolic stability compared to benzoate derivatives (e.g., Methyl 4-(azetidin-3-yl)benzoate hydrochloride) .

Ring Strain vs. Stability : The azetidine ring’s strain increases reactivity but may reduce metabolic stability compared to five-membered analogs (e.g., pyrrolidine-containing potassium 2-[(3-ethoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate) .

Synthetic Utility : The hydrochloride salt form is critical for solubility in aqueous systems, contrasting with neutral analogs like tert-butyl N-(azetidin-3-yl) carbamate hydrochloride, which require deprotection for further functionalization .

Reactivity : The absence of a chloromethyl group (cf. Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate) limits its use in nucleophilic substitutions but reduces toxicity risks .

Biological Activity

Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate hydrochloride has the following molecular characteristics:

- Molecular Formula : C6H8ClN3O3

- CAS Number : 2095672-88-9

- IUPAC Name : Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate hydrochloride

The compound features a unique heterocyclic structure that contributes to its biological activity. The presence of both nitrogen and oxygen in the oxazole ring enhances its interaction with biological targets.

Antibacterial Properties

Research indicates that compounds containing the oxazole moiety exhibit significant antibacterial activity. For instance, derivatives of 1,3-oxazole have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that methyl 2-(azetidin-3-yl)-1,3-oxazole derivatives possess potent antibacterial properties with minimal inhibitory concentration (MIC) values comparable to established antibiotics .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 1 | 0.008 | Streptococcus pneumoniae |

| 2 | 0.03 | Staphylococcus epidermidis |

| 3 | 0.06 | Streptococcus pyogenes |

These findings suggest that methyl 2-(azetidin-3-yl)-1,3-oxazole derivatives could serve as a basis for new antibacterial agents.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of methyl 2-(azetidin-3-yl)-1,3-oxazole derivatives have also been explored. In vitro studies revealed moderate cytotoxicity against various cancer cell lines, including KB and LoVo cells . The compound exhibited IC50 values in the range of 2 μg/mL, indicating potential for further development as an anticancer agent.

The biological activity of methyl 2-(azetidin-3-yl)-1,3-oxazole derivatives is believed to stem from their ability to inhibit key enzymes involved in bacterial DNA replication and repair. Specifically, these compounds have been shown to inhibit topoisomerases and DNA gyrase, critical targets in bacterial cells .

Synthesis and Derivative Development

The synthesis of methyl 2-(azetidin-3-yl)-1,3-oxazole derivatives typically involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride under controlled conditions. This method allows for the efficient production of various functionalized oxazoles with potential bioactivity .

Case Studies

Several case studies highlight the efficacy of methyl 2-(azetidin-3-yl)-1,3-oxazole derivatives:

- Study on Antibacterial Activity : A recent study evaluated the antibacterial potency of several oxazole derivatives against E. coli and S. aureus. The results indicated that derivatives containing the azetidine moiety showed enhanced activity compared to traditional antibiotics .

- Cytotoxicity Evaluation : Another study focused on the cytotoxic effects of these compounds on cancer cell lines. It was found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate;hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS: 208465-72-9) as a precursor. Substitution of the chloromethyl group with azetidine-3-amine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours yields the intermediate, which is subsequently treated with HCl to form the hydrochloride salt . Key optimizations include:

- Catalyst : Use of KCO or EtN to scavenge HCl.

- Purification : Column chromatography (silica gel, CHCl/MeOH gradient) or recrystallization from ethanol.

- Yield Improvement : Monitoring reaction progress via TLC (R ~0.3 in 9:1 CHCl/MeOH).

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Analysis : H NMR (DMSO-d) should show characteristic peaks for the azetidine ring (δ 3.2–3.5 ppm, multiplet) and oxazole protons (δ 8.1–8.3 ppm, singlet) .

- HPLC : Purity ≥95% can be confirmed using a C18 column (mobile phase: 0.1% TFA in HO/ACN gradient) with UV detection at 254 nm .

- Mass Spectrometry : ESI-MS (positive mode) should exhibit [M+H] at m/z 201.1 (free base) and 237.6 (hydrochloride) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group.

- Avoid aqueous solutions unless buffered at pH 4–6, as the hydrochloride salt is hygroscopic and prone to decomposition in basic conditions .

Advanced Research Questions

Q. How can researchers investigate degradation pathways under stressed conditions (e.g., heat, light, pH)?

- Methodological Answer :

- Forced Degradation Studies :

Thermal Stress : Heat at 60°C for 72 hours; analyze via LC-MS to identify ester hydrolysis products (e.g., carboxylic acid derivative).

Photolysis : Expose to UV light (254 nm) for 48 hours; monitor oxazole ring cleavage using high-resolution MS .

pH Stability : Incubate in buffers (pH 2, 7, 12) at 37°C; quantify degradation via area normalization in HPLC .

Q. What computational strategies are effective for predicting biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR targets (e.g., VEGFR2, NMDA receptors) due to structural similarity to known inhibitors (e.g., LY2409881 hydrochloride, a VEGFR2 antagonist) .

- QSAR Modeling : Train models using descriptors like LogP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict blood-brain barrier permeability .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data?

- Methodological Answer :

- Orthogonal Validation : Combine HPLC with H NMR integration to distinguish between actual purity and solvent/impurity contributions .

- Batch Analysis : Compare multiple synthetic batches (e.g., via CAS EN300-705926 standards) to identify variability in azetidine ring substitution efficiency .

Q. What in vitro assays are suitable for evaluating the compound’s interaction with biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize recombinant proteins (e.g., human serum albumin) to measure binding affinity (K).

- Fluorescence Quenching : Titrate the compound into tryptophan-containing enzymes (e.g., cytochrome P450) and monitor emission at 340 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.